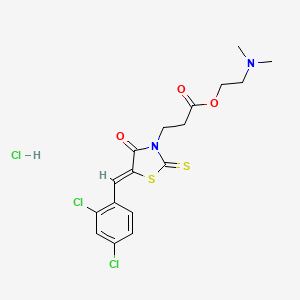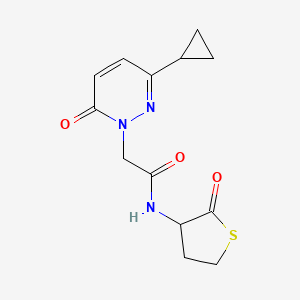
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-oxothiolan-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-oxothiolan-3-yl)acetamide” is a complex organic compound that features a pyridazinone core and a thiolane ring. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Applications De Recherche Scientifique
“2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-oxothiolan-3-yl)acetamide” could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Possible applications in the development of new materials or catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-oxothiolan-3-yl)acetamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the Cyclopropyl Group: This step might involve the use of cyclopropyl halides in the presence of a base.
Formation of the Thiolane Ring: This can be synthesized through the reaction of thiolane derivatives with acylating agents.
Final Coupling Reaction: The final step involves coupling the pyridazinone core with the thiolane derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane ring.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridazinone core or the thiolane ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-oxothiolan-3-yl)acetamide: can be compared with other pyridazinone derivatives and thiolane-containing compounds.
Unique Features: The combination of the pyridazinone core with the thiolane ring and the specific substitution pattern makes this compound unique.
Highlighting Uniqueness
Structural Features: The presence of both a pyridazinone core and a thiolane ring.
Potential Biological Activity: Unique interactions with biological targets due to its specific structure.
Propriétés
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2-oxothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-11(14-10-5-6-20-13(10)19)7-16-12(18)4-3-9(15-16)8-1-2-8/h3-4,8,10H,1-2,5-7H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKHXSLXDUNKSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3CCSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
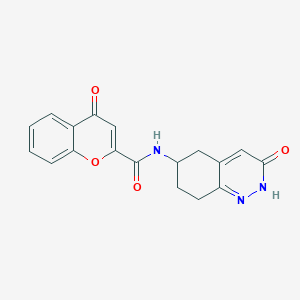
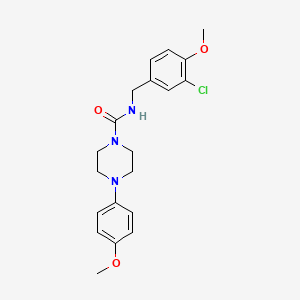
![(6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2480522.png)
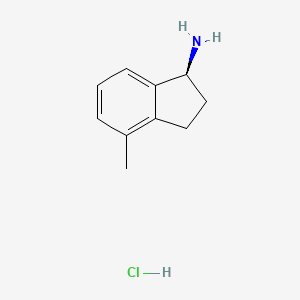
![2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B2480526.png)
![7-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480527.png)
![3-[(FURAN-2-YLMETHYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID](/img/structure/B2480528.png)

![N-[4-(2-carbamoyl-2-cyanoeth-1-en-1-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2480530.png)
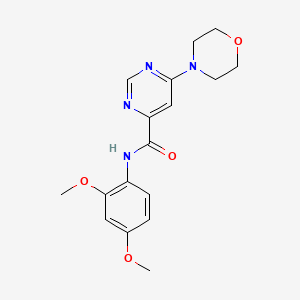
![3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B2480537.png)


